Ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
Description
Properties
Molecular Formula |
C11H12ClFO3 |
|---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
RQPZZHHDHVYHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Halogen-Substituted Analogs
Key Observations :
- Halogen Position : The position of Cl/F substituents significantly impacts electronic effects. For example, 4-Cl,3-F substitution (target compound) balances electron withdrawal and steric accessibility, making it versatile for nucleophilic additions .
- Hydroxyl Group Presence : The β-hydroxy group in the target compound enables hydrogen bonding and chiral resolution via derivatization (e.g., Mosher’s esters) .
Functional Group Modifications
Amino Derivatives
- Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS 1498207-35-4): Modification: Addition of an amino group at the C2 position. Safety: Data unavailable, suggesting higher handling precautions compared to the parent compound .
- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2): Modification: Hydrochloride salt form improves solubility in polar solvents. Application: Used in peptide mimetics; ionic form stabilizes crystalline structures .
Table 2: Stereochemical Analysis Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
